N-[4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a triazole ring, and an oxadiazole ring, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the triazole ring, and the oxadiazole ring. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of solvents like toluene and bases such as cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzodioxole and triazole rings, often using halogenating agents.
Common Reagents and Conditions
Common reagents include palladium catalysts, cesium carbonate, and solvents like toluene and dimethylformamide . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biological studies .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar biological activities.
2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetate: This compound also contains the benzodioxole ring and is used in similar chemical reactions.
Uniqueness
N-[4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to its combination of the benzodioxole, triazole, and oxadiazole rings, which confer distinct chemical and biological properties . This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H15BrN6O4S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
N-[4-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C16H15BrN6O4S/c1-3-23-15(13-14(18-8(2)24)22-27-21-13)19-20-16(23)28-6-9-4-11-12(5-10(9)17)26-7-25-11/h4-5H,3,6-7H2,1-2H3,(H,18,22,24) |
InChI Key |
ITSLITRSZYJIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)C4=NON=C4NC(=O)C |
Origin of Product |
United States |
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